REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]2[NH:8][C:7]3[C:12]([CH3:17])=[CH:13][NH:14][C:15](=O)[C:6]=3[C:5]=2[CH:4]=1.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:15]1[C:6]2[C:5]3[CH:4]=[C:3]([O:2][CH3:1])[CH:11]=[CH:10][C:9]=3[NH:8][C:7]=2[C:12]([CH3:17])=[CH:13][N:14]=1
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Name
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1,2-dihydro-8-methoxy-4-methyl-1-oxo-5H-pyrido(4,3-b)indole
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Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=2C3=C(NC2C=C1)C(=CNC3=O)C
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Name
|
|
Quantity
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200 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 3 days
|
Duration
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3 d
|
Type
|
CUSTOM
|
Details
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the excess of oxychloride is evaporated off under reduced pressure
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Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
CUSTOM
|
Details
|
for 3 minutes
|
Duration
|
3 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetonitrile
|
Type
|
CUSTOM
|
Details
|
giving 5.8 g of yellow micro-crystalls
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=C(C=2NC=3C=CC(=CC3C21)OC)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |